molecular formula C9H11FO2S B15300604 (5-Fluoro-2-(methoxymethoxy)phenyl)(methyl)sulfane

(5-Fluoro-2-(methoxymethoxy)phenyl)(methyl)sulfane

Cat. No.: B15300604
M. Wt: 202.25 g/mol
InChI Key: MSCPTYWZWIWRCR-UHFFFAOYSA-N
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Description

(5-Fluoro-2-(methoxymethoxy)phenyl)(methyl)sulfane is an organic compound characterized by the presence of a fluorine atom, a methoxymethoxy group, and a methylsulfane group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 5-fluoro-2-methoxyphenylboronic acid with appropriate reagents under controlled conditions . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of (5-Fluoro-2-(methoxymethoxy)phenyl)(methyl)sulfane may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

(5-Fluoro-2-(methoxymethoxy)phenyl)(methyl)sulfane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide.

    Substitution: The fluorine atom and methoxymethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

Chemistry

In chemistry, (5-Fluoro-2-(methoxymethoxy)phenyl)(methyl)sulfane is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology

In biological research, this compound may be used to study the effects of fluorinated and sulfur-containing compounds on biological systems. It can serve as a model compound for investigating the interactions of similar molecules with biological targets .

Medicine

The compound’s potential medicinal applications include its use as a precursor for the development of new pharmaceuticals. Its unique chemical properties may contribute to the design of drugs with improved efficacy and safety profiles .

Industry

In industry, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of (5-Fluoro-2-(methoxymethoxy)phenyl)(methyl)sulfane involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom and methoxymethoxy group may enhance the compound’s binding affinity and specificity for these targets. The methylsulfane group can participate in redox reactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Fluoro-2-(methoxymethoxy)phenyl)(methyl)sulfane is unique due to the combination of its fluorine atom, methoxymethoxy group, and methylsulfane group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C9H11FO2S

Molecular Weight

202.25 g/mol

IUPAC Name

4-fluoro-1-(methoxymethoxy)-2-methylsulfanylbenzene

InChI

InChI=1S/C9H11FO2S/c1-11-6-12-8-4-3-7(10)5-9(8)13-2/h3-5H,6H2,1-2H3

InChI Key

MSCPTYWZWIWRCR-UHFFFAOYSA-N

Canonical SMILES

COCOC1=C(C=C(C=C1)F)SC

Origin of Product

United States

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